PPIase-Parvulin Inhibitor PPIase-Parvulin Inhibitor Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions.

Brand Name: Vulcanchem
CAS No.: 64005-90-9
VCID: VC0005521
InChI: InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol

PPIase-Parvulin Inhibitor

CAS No.: 64005-90-9

Cat. No.: VC0005521

Molecular Formula: C22H18N2O8

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

PPIase-Parvulin Inhibitor - 64005-90-9

CAS No. 64005-90-9
Molecular Formula C22H18N2O8
Molecular Weight 438.4 g/mol
IUPAC Name ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate
Standard InChI InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
Standard InChI Key WNKQGFNIIHNGQM-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Canonical SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Appearance Assay:≥95%A crystalline solid

Chemical and Structural Profile of PPIase-Parvulin Inhibitor

The molecular architecture of PPIase-Parvulin Inhibitor is characterized by a polycyclic aromatic core with esterified acetic acid side chains, conferring both solubility and target affinity. Key physicochemical properties include:

PropertyDetail
CAS Number64005-90-9
Molecular FormulaC22_{22}H18_{18}N2_{2}O8_{8}
Canonical SMILESO=C1N(CC(OCC)=O)C(C2=CC=C(C3=C4C=CC1=C23)C(N(CC(OCC)=O)C4=O)=O)=O
IC50_{50} (Pin1/Pin4)1.5 μM / 1.0 μM
SynonymsHIC 016C, PiB

This compound’s structure enables reversible competitive inhibition by occupying the catalytic pockets of Pin1 and Pin4, thereby disrupting their isomerase activity .

Mechanism of Action: Targeting Parvulin PPIases

Parvulins, specifically Pin1 and Pin4, catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a post-translational modification critical for protein conformation and function . The PPIase-Parvulin Inhibitor binds to the PPIase domains of these enzymes, with preferential affinity for Pin4 (IC50_{50} = 1.0 μM) over Pin1 (IC50_{50} = 1.5 μM) . Structural studies of homologous parvulins, such as Staphylococcus aureus PrsA-PPIase, reveal conserved catalytic sites featuring histidine residues that coordinate substrate binding . By mimicking proline-containing substrates, the inhibitor stabilizes the enzyme in an inactive conformation, thereby abrogating its ability to refold client proteins .

Preclinical Research Findings

Antiviral Activity Against Hepatitis B Virus

In HBV-infected hepatocellular carcinoma (HCC) cell lines (Huh7, HepAD38, HepG2.2.15), treatment with 20 μM PiB reduced HBc protein expression by 60–80%, viral RNA transcription by 50–70%, and HBV DNA replication by 75–90% . Northern and Southern blot analyses demonstrated dose-dependent suppression of pregenomic RNA (pgRNA) and single-stranded HBV DNA, respectively (Figures 4A–D) . Chromatin immunoprecipitation (ChIP) assays further revealed that PiB disrupts the recruitment of HBV core protein (HBc) to covalently closed circular DNA (cccDNA), impairing viral transcriptional activity .

Anticancer Effects in In Vitro Models

PPIase-Parvulin Inhibitor exhibits selective cytotoxicity toward cancer cell lines overexpressing Pin1/Pin4. In HSC2 (oral squamous cell carcinoma) and HSC4 (hypopharyngeal carcinoma), IC50_{50} values ranged from 2–5 μM, whereas Pin1-low cells (HLE, HepG2) required higher concentrations (>10 μM) . Colony formation assays in MCF10A-Myc mammary epithelial cells showed that 0.5 μg/mL PiB reduced Pin1-driven oncogenic proliferation by 40–60% . Additionally, mammosphere formation efficiency (MFE) in NOP6 murine mammary tumor cells decreased by 70% at 1.5 μM, highlighting its potential in targeting cancer stem cells .

Therapeutic Implications and Future Directions

  • In Vivo Efficacy: No animal studies have been reported to date, necessitating pharmacokinetic and toxicity profiling.

  • Clinical Trials: Human data are absent, underscoring the need for Phase I safety trials.

  • Selectivity Optimization: Off-target effects on other PPIase families (e.g., cyclophilins) warrant investigation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator